3-[Bis(cyanomethyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(cyanomethyl)amino]propanenitrile is an organic compound with the molecular formula C7H8N4 It is characterized by the presence of two cyanomethyl groups attached to a central amino group, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(cyanomethyl)amino]propanenitrile typically involves the reaction of cyanomethylating agents with appropriate amines under controlled conditions. One common method includes the reaction of bis(cyanomethyl)amine with acrylonitrile in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(cyanomethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Bis(cyanomethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Bis(cyanomethyl)amino]propanenitrile involves its interaction with various molecular targets, primarily through its nitrile groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[Bis(cyanomethyl)amino]butanenitrile
- 3-[Bis(cyanomethyl)amino]pentanenitrile
- 3-[Bis(cyanomethyl)amino]hexanenitrile
Uniqueness
3-[Bis(cyanomethyl)amino]propanenitrile is unique due to its specific chain length and the positioning of the nitrile groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-[bis(cyanomethyl)amino]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-2-1-5-11(6-3-9)7-4-10/h1,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVGTHLDCVTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC#N)CC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.